N-(4-fluorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(4-fluorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with phenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with different aromatic amines. The reaction is usually carried out in the presence of a catalytic amount of hydrochloric acid (HCl) to facilitate the substitution reaction . The general reaction scheme can be represented as follows:
Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reagents: Aromatic amines (e.g., 4-fluoroaniline, diphenylamine)
Catalyst: Hydrochloric acid (HCl)
Reaction Conditions: The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted position.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolo[2,3-d]pyrimidine derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitubercular agent, with studies highlighting its activity against Mycobacterium tuberculosis.
Anti-inflammatory: The compound has demonstrated anti-inflammatory properties, making it a candidate for the development of anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammatory and cancer pathways . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure and has been studied for its CDK2 inhibitory activity.
4-aminopyrrolo[2,3-d]pyrimidine: Another related compound with potential antitubercular activity.
Uniqueness
N-(4-fluorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its fluorophenyl and diphenyl substitutions contribute to its enhanced binding affinity and selectivity towards certain molecular targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H17FN4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H17FN4/c25-18-11-13-19(14-12-18)28-23-22-21(17-7-3-1-4-8-17)15-29(24(22)27-16-26-23)20-9-5-2-6-10-20/h1-16H,(H,26,27,28) |
InChI Key |
XZDMODLRKIHUHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NC4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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